molecular formula C14H10O B021771 2-Hydroxyanthracene CAS No. 613-14-9

2-Hydroxyanthracene

Cat. No. B021771
CAS RN: 613-14-9
M. Wt: 194.23 g/mol
InChI Key: BQBWUVWMUXGILF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthracene derivatives, such as 2-Hydroxyanthracene, involves strategic functionalization of the anthracene molecule. Research on similar compounds, like 2-aminoanthraquinones, provides insight into the methodologies that could be applied to 2-Hydroxyanthracene. Gouda et al. (2010) conducted a comprehensive survey on the preparation methods and chemical reactivity of 2-aminoanthraquinone, highlighting the compound's significance as an intermediate for synthesizing a variety of heterocyclic systems (Gouda, Berghot, Shoeib, Elattar, & Khalil, 2010). These methodologies, including condensation reactions, oxidation, and substitution, could potentially be adapted for the synthesis of 2-Hydroxyanthracene.

Molecular Structure Analysis

The molecular structure of 2-Hydroxyanthracene, like other anthracene derivatives, is characterized by the anthracene core with a hydroxyl group at the 2-position. This structural feature significantly influences its electronic and photophysical properties. Studies on related compounds, such as 2-hydroxy-β-nitrostyrenes, reveal the impact of functional groups on the molecular properties and reactivity of such systems. Halimehjani and Ghaffari (2023) reviewed the applications of 2-hydroxy-β-nitrostyrenes, demonstrating the versatility of these bifunctional intermediates in organic synthesis (Halimehjani & Ghaffari, 2023).

Chemical Reactions and Properties

The presence of a hydroxyl group in 2-Hydroxyanthracene introduces unique reactivity patterns, enabling various chemical transformations. For instance, hydroxy groups can undergo nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives. The chemical reactivity and properties of such compounds can be explored through studies on similar systems, where functional groups influence the reaction mechanisms and outcomes.

Physical Properties Analysis

The physical properties of 2-Hydroxyanthracene, including its melting point, boiling point, and solubility, are determined by its molecular structure. The hydroxyl group may enhance solubility in polar solvents compared to unsubstituted anthracene. Analytical methods such as infrared spectroscopy, X-ray powder diffraction, and scanning electron microscopy provide valuable information on the physical characteristics of hydroxyapatite crystals, as discussed by Koutsopoulos (2002), which could be analogous to studying 2-Hydroxyanthracene (Koutsopoulos, 2002).

Chemical Properties Analysis

The chemical properties of 2-Hydroxyanthracene, such as acidity, basicity, and reactivity towards various reagents, are crucial for its applications in organic synthesis and materials science. The hydroxyl group may participate in hydrogen bonding, affecting the compound's chemical behavior and interaction with other molecules. Research on the chemical properties of related compounds, like hydroxyapatite, underscores the importance of functional groups in determining the chemical behavior of such materials.

Scientific Research Applications

1. Biocatalytic Oxidation

  • Methods of Application: The kinetic measurements were performed using the fluorimetric method and the critical micelle concentration (CMC) of escin was determined using the dynamic light scattering technique . The experiment was conducted at pH 5.5 and 25 °C .
  • Results: It was shown that escin, used in concentrations lower than CMC, decreases or completely stops the peroxidase inactivation and increases the conversion of 2-hydroxyanthracene . This method has less environmental impact compared to traditional decontamination methods .

2. Photocyclodimerization

  • Application Summary: 2-Hydroxyanthracene is used in photocyclodimerization studies. In its neutral form, it smoothly photocyclodimerizes to four stereoisomeric [4 + 4]-cyclodimers .
  • Methods of Application: The photocyclodimerization of 2-Hydroxyanthracene was examined in the presence of a chiral hydrogen-bonding template .
  • Results: The photocyclodimerization resulted in four stereoisomeric [4 + 4]-cyclodimers . The anionic form of 2-Hydroxyanthracene turned out to be photochemically inert .

3. Food Supplements

  • Application Summary: 2-Hydroxyanthracene derivatives, including 2-Hydroxyanthracene itself, are used in food supplements for their laxative effect . These substances naturally occur in plants such as aloe or senna species .
  • Results: While these substances can improve bowel function, they can also damage DNA and may cause cancer . Therefore, their use in food supplements is controversial .

4. Environmental Decontamination

  • Application Summary: 2-Hydroxyanthracene is used in the environmentally friendly method of peroxidase-catalyzed oxidation . This process is particularly important in the context of environmental science, as it represents an environmentally friendly method of decontaminating pollutants .
  • Methods of Application: The method involves the use of a biosurfactant, Escin, in the peroxidase-catalyzed oxidation of 2-Hydroxyanthracene . This method has less environmental impact compared to traditional decontamination methods .
  • Results: It was shown that Escin, used in concentrations lower than its critical micelle concentration (CMC), decreases or completely stops the peroxidase inactivation and increases the conversion of 2-Hydroxyanthracene .

6. Pharmaceutical Research

Safety And Hazards

2-Hydroxyanthracene is considered hazardous. It may form combustible dust concentrations in air and can cause skin and eye irritation . Furthermore, hydroxyanthracene derivatives should be considered as genotoxic and carcinogenic unless there are specific data to the contrary .

properties

IUPAC Name

anthracen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBWUVWMUXGILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210192
Record name 2-Anthracenol
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyanthracene

CAS RN

613-14-9
Record name 2-Hydroxyanthracene
Source CAS Common Chemistry
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Record name 2-Anthrol
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Record name 2-Hydroxyanthracene
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Record name 2-Anthracenol
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Record name 2-ANTHROL
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Synthesis routes and methods

Procedure details

A solution of 2 g of 2-methoxyanthracene and 25 ml methylene chloride were stirred and chilled at -70° C. (acetone/dry-ice bath) under a dry atmosphere. A solution of 60 ml of methylene chloride and 11 ml of 1N boron tribromide in methylene chloride was added slowly through a compensating addition funnel. The mixture was then allowed to warm slowly to ambient temperature under a dry atmosphere. After 24 hours, 20 ml of water were added and the mixture was extracted with ether (4×25 ml). A brown solid, 1.7 g (92%), decomp. ca. 200° C. (lit.** decomp. 200° C.) was obtained after ether evaporation and drying under vacuum for 16 hours. IR (KBr): 3540-3460, 3460-3100 (--OH), 1630, 1480, 1460, 1410, 1380, 1320, 1280-1270, 1200-1170, 950, 880, 800, 735 cm-1. 1H NMR (CD3COCD3 /TMS): δ8.3, 8.44, 8.8; 8.13-7.8; 7.15-7.52 (ArH).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxyanthracene
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2-Hydroxyanthracene
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2-Hydroxyanthracene

Citations

For This Compound
192
Citations
DP Craig, J Rajikan - Chemical Physics Letters, 1977 - Elsevier
… Of the two sites occupied in anthracene crystals by 2-hydroxyanthracene as impurity one is … “mixed dimer” of one anthracene and one 2-hydroxyanthracene. The progressive drop in O 9 …
Number of citations: 15 www.sciencedirect.com
T Matsuno, Y Koyama, S Hiroto, J Kumar… - Chemical …, 2015 - pubs.rsc.org
Oxidation of 2-hydroxy-9,10-dialkynylanthracenes resulted in highly regioselective dimerization to furnish metastable dearomatized 1,4-diketones rather than stable aromatic diols. The 1…
Number of citations: 45 pubs.rsc.org
AC Jones, JO Williams - Molecular Crystals and Liquid Crystals, 1981 - Taylor & Francis
The rise and decay of the prompt fluorescence of 2-hydroxyanthracene (2-OHA) doped anthracene crystals have been investigated at 8 K following excitation with frequency-doubled …
Number of citations: 2 www.tandfonline.com
S Zhang, Y Wang, Z Song, K Nakajima… - Chemistry Letters, 2013 - journal.csj.jp
… al 2-hydroxyanthracene was completely consumed. However, the product 4a was not obtained; instead, polymer or oligomers of 2-hydroxyanthracene … 2-Hydroxyanthracene has higher …
Number of citations: 9 www.journal.csj.jp
G Fukuhara, H Umehara, S Higashino… - Photochemical & …, 2014 - Springer
2-Hydroxyanthracene (HA) in its neutral form smoothly photocyclodimerized to four stereoisomeric [4 + 4]-cyclodimers, which were isolated and characterized for the first time, whereas …
Number of citations: 11 link.springer.com
RJ Sturgeon, SG Schulman - Spectroscopy Letters, 1976 - Taylor & Francis
… expected, 2-aminoanthracene and 2-hydroxyanthracene absorb at longer wavelengths than 1 … The fact that 2-aminoanthracene and 2-hydroxyanthracene absorb at longer wavelengths (…
Number of citations: 4 www.tandfonline.com
DM Burland, JM Thomas - Chemical Physics Letters, 1978 - Elsevier
… Recently Craig and Rajikan [S] have reported the probable formation of a mixed dimer in anthracene crystals irwolving an anthracene molecule and a 2hydroxyanthracene (20HA) …
Number of citations: 7 www.sciencedirect.com
M Hayashi, M Okasaki, J Sadahiro… - Journal of Synthetic …, 1953 - jstage.jst.go.jp
オキシアントラギノン-3-カルボン酸を還元して 2-オギシアントラセン-3-カルボン酸を作る際のいろいろ な反応条件を精査した. その結果反応温度は 42-4500 附近で反応を始め反応終了時には約 60-…
Number of citations: 1 www.jstage.jst.go.jp
H Pathak, PK Jain, DP Jaroli, M Lowry - Bioremediation journal, 2008 - Taylor & Francis
… Neutral extracts from anthracene showed four metabolites, viz 1,2-dihydroxyanthracene, 6,7-benzocoumarin, 1-methoxy-2-hydroxyanthracene, and 9,10 anthraquinone. When …
Number of citations: 22 www.tandfonline.com
R Ivanec-Goranina - Catalysts, 2019 - mdpi.com
… peroxidase-catalyzed 2-hydroxyanthracene and 9-… 2-hydroxyanthracene as well as of 9-phenanthrol. The environmentally friendly method of peroxidase-catalyzed 2-hydroxyanthracene …
Number of citations: 6 www.mdpi.com

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